molecular formula C11H7F3O2 B7894939 Furan-2-yl(3,4,5-trifluorophenyl)methanol

Furan-2-yl(3,4,5-trifluorophenyl)methanol

Cat. No.: B7894939
M. Wt: 228.17 g/mol
InChI Key: QBUGDUHDFBUFML-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furan-2-yl(3,4,5-trifluorophenyl)methanol typically involves the reaction of 2-furylmethanol with 3,4,5-trifluorobenzaldehyde under acidic or basic conditions. The reaction proceeds through a nucleophilic addition mechanism, where the hydroxyl group of 2-furylmethanol attacks the carbonyl carbon of 3,4,5-trifluorobenzaldehyde, forming the desired product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

Furan-2-yl(3,4,5-trifluorophenyl)methanol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alcohol or alkane.

    Substitution: The trifluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles are used under various conditions, including acidic or basic environments.

Major Products Formed

    Oxidation: The major products are ketones or aldehydes.

    Reduction: The major products are alcohols or alkanes.

    Substitution: The major products depend on the substituent introduced, such as halogenated derivatives or other functionalized compounds.

Scientific Research Applications

Furan-2-yl(3,4,5-trifluorophenyl)methanol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Furan-2-yl(3,4,5-trifluorophenyl)methanol involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Furan-2-yl(3,4,5-trifluorophenyl)methanol is unique due to its combination of a furan ring and a trifluorophenyl group, which imparts distinct chemical and physical properties

Biological Activity

Furan-2-yl(3,4,5-trifluorophenyl)methanol (CAS No: 1342158-67-1) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C11H7F3O2
  • Molecular Weight : 232.17 g/mol
  • Appearance : Not specified in available data
  • Purity : 95%

The compound's biological activity is primarily attributed to its ability to interact with various biological macromolecules such as enzymes and receptors. It has been noted for its potential in:

  • Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for various metabolic pathways.
  • Receptor Binding : It can bind to certain receptors, altering their activity and influencing cellular responses .

Anti-inflammatory Activity

Furans are known for their anti-inflammatory properties. Compounds similar to this compound may exert effects through:

  • Regulation of Signaling Pathways : Some furans modulate pathways like MAPK and PPAR-ɣ, which are involved in inflammatory responses . The exact pathways for this compound need further elucidation.

Anticancer Potential

Recent studies have highlighted the anticancer activities of furan derivatives. For example:

  • In Vitro Studies : Various furan-containing compounds have been evaluated for their anticancer effects against human cancer cell lines. The results suggest that modifications in the furan structure can significantly impact cytotoxicity .

Comparative Analysis with Similar Compounds

To understand the unique biological profile of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure CharacteristicsBiological Activity
Furan-3-yl(3,4,5-trifluorophenyl)methanolSimilar trifluorophenyl group; different furyl positionEnzyme inhibition; receptor binding
3-FurylmethanolContains furyl group; lacks trifluorophenyl groupLimited data on biological activity
3,4,5-Trifluorobenzyl AlcoholLacks furyl group; similar fluorinated structureGeneral alcohol properties

Case Studies and Research Findings

  • Structure-Guided Drug Design : Research involving structure-guided modifications of furan derivatives has led to the identification of potent antagonists for specific receptors. These studies emphasize the importance of molecular interactions in determining biological activity .
  • Antioxidant Activity : Derivatives of furans have been shown to possess antioxidant properties that may contribute to their therapeutic potential . This aspect is vital for developing drugs targeting oxidative stress-related diseases.

Properties

IUPAC Name

furan-2-yl-(3,4,5-trifluorophenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3O2/c12-7-4-6(5-8(13)10(7)14)11(15)9-2-1-3-16-9/h1-5,11,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBUGDUHDFBUFML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(C2=CC(=C(C(=C2)F)F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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